N-mesityl-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS No.: 896305-65-0
Cat. No.: VC6408515
Molecular Formula: C25H27N5O2S
Molecular Weight: 461.58
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 896305-65-0 |
---|---|
Molecular Formula | C25H27N5O2S |
Molecular Weight | 461.58 |
IUPAC Name | 2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Standard InChI | InChI=1S/C25H27N5O2S/c1-17-13-18(2)24(19(3)14-17)26-23(31)16-33-25-28-27-22(30(25)29-11-5-6-12-29)15-20-7-9-21(32-4)10-8-20/h5-14H,15-16H2,1-4H3,(H,26,31) |
Standard InChI Key | QNRRGBDPQRNOJR-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Mesityl-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide features a 1,2,4-triazole core substituted at the 3-position with a thioacetamide group and at the 4- and 5-positions with pyrrole and 4-methoxybenzyl moieties, respectively. The mesityl group (2,4,6-trimethylphenyl) is appended via the acetamide nitrogen. This arrangement creates a sterically hindered environment that may influence binding interactions in biological systems .
Table 1: Key Chemical Descriptors
Stereochemical Considerations
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis protocol for this compound is published, its structure suggests a multi-step assembly:
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Triazole Core Formation: A Huisgen cycloaddition between a nitrile and hydrazine derivative could yield the 1,2,4-triazole ring.
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Thioether Linkage: Nucleophilic substitution of a triazole-thiol intermediate with chloroacetamide under basic conditions .
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Pyrrole and Methoxybenzyl Substitution: Sequential alkylation/arylation reactions using appropriate electrophiles.
Table 2: Hypothetical Reaction Conditions
Step | Reactants | Conditions | Yield* |
---|---|---|---|
1 | Nitrile + Hydrazine | ~60% | |
2 | Triazole-thiol + Chloroacetamide | ~45% | |
3 | Intermediate + 4-Methoxybenzyl bromide | ~50% | |
*Theoretical yields based on analogous reactions . |
Purification and Characterization
Post-synthetic purification likely involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Critical characterization data would include:
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-NMR: Resonances for mesityl methyl groups (~2.3 ppm), methoxy protons (~3.8 ppm), and pyrrole aromatic protons (~6.8 ppm) .
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HPLC: Purity >95% using a C18 column with acetonitrile/water mobile phase.
Physicochemical Properties
Solubility and Stability
Predicted solubility parameters (LogP ≈ 3.2) indicate moderate lipophilicity, favoring dissolution in dimethyl sulfoxide (DMSO) or dichloromethane . The compound is likely stable under inert atmospheres but may undergo hydrolysis in acidic/basic media due to the acetamide group .
Table 3: Experimental Data Requirements
Property | Methodology | Current Status |
---|---|---|
Melting Point | Differential Scanning Calorimetry | Not reported |
Aqueous Solubility | Shake-flask method | Pending investigation |
Photostability | UV-Vis exposure | Unknown |
Biological Activity and Applications
Hypothetical Mechanisms
The triazole-thioacetamide scaffold is associated with kinase inhibition and antimicrobial activity in related compounds . Potential targets include:
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